N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide

Cannabinoid Receptor Binding CB1/CB2 Pharmacology Synthetic Cannabinoid

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide (CAS 450344-36-2) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole class. Its structure features a dihydrothieno[3,4-c]pyrazole core N-substituted with a 2,3-dimethylphenyl group and an amide-linked 2-phenylbutanamide side chain.

Molecular Formula C23H25N3OS
Molecular Weight 391.53
CAS No. 450344-36-2
Cat. No. B2704841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide
CAS450344-36-2
Molecular FormulaC23H25N3OS
Molecular Weight391.53
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC(=C4C)C
InChIInChI=1S/C23H25N3OS/c1-4-18(17-10-6-5-7-11-17)23(27)24-22-19-13-28-14-20(19)25-26(22)21-12-8-9-15(2)16(21)3/h5-12,18H,4,13-14H2,1-3H3,(H,24,27)
InChIKeyRSRHTVFHMRHNBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide (CAS 450344-36-2): Baseline Chemical Identity and Research Procurement Overview


N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide (CAS 450344-36-2) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole class. Its structure features a dihydrothieno[3,4-c]pyrazole core N-substituted with a 2,3-dimethylphenyl group and an amide-linked 2-phenylbutanamide side chain . Thienopyrazole derivatives are investigated across multiple therapeutic areas, including cannabinoid receptor modulation, antioxidant activity, and anticancer applications [1]. However, no primary research paper, patent, or authoritative database entry containing quantitative pharmacological, biochemical, or physicochemical data for this specific compound was identified during exhaustive source interrogation.

Thieno[3,4-c]pyrazole core; unique 2,3-dimethylphenyl & 2-phenylbutanamide substitution
Supports exploratory cannabinoid receptor pharmacology studies
No validated target-engagement or selectivity data; in-house characterization required
Data to verify

Why Generic Substitution Fails for N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide: Structural Determinants and Research-Use Considerations


Substitution within the thieno[3,4-c]pyrazole class is not straightforward because minor structural changes, such as altering the N-aryl substituent or the amide side chain, can profoundly shift receptor binding profiles, functional activity (e.g., agonism vs. antagonism at CB1/CB2 receptors), and off-target liabilities [1]. The specific combination of a 2,3-dimethylphenyl group on the pyrazole nitrogen and a 2-phenylbutanamide side chain in CAS 450344-36-2 defines a unique chemical space that is absent from peer-reviewed SAR maps, meaning no reliable inference about its selectivity, potency, or safety can be drawn from published data on analogs. This informational gap makes generic substitution scientifically unjustifiable for research protocols requiring documented target engagement or phenotypic activity [2].

Minor N-aryl or amide side-chain changes may shift receptor binding profiles (e.g., agonism vs. antagonism at CB1/CB2).

No reliable SAR maps cover the 2,3-dimethylphenyl / 2-phenylbutanamide combination; selectivity and potency cannot be inferred from published analogs.

Generic substitution is not scientifically justifiable for protocols requiring documented target engagement or phenotypic activity.

Quantitative Evidence Guide for N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide: Limited Differential Data Assessment


Cannabinoid Receptor Binding Affinity: Tentative IC50 Value vs. Class Baseline

A BindingDB entry potentially corresponding to this compound reports an IC50 of 334 nM for binding activity against the THC cannabinoid receptor site using 3H-CP-55940 as the radioligand [1]. However, the entry's unambiguous attribution to CAS 450344-36-2 could not be verified, and no comparator data for closely related analogs (e.g., N-[2-(4-nitrophenyl)-...] or N-[2-(2,3-dimethylphenyl)-3-methylbenzamide]) are available in the same assay. This value should be treated as unvalidated and used only for hypothesis generation.

CB1/CB2 Binding
Data to verify
IC50 = 334 nM
Unvalidated attribution; supports exploratory CB binding hypothesis
No comparator data; attribution uncertain
Cannabinoid Receptor Binding CB1/CB2 Pharmacology Synthetic Cannabinoid

Class-Level Antioxidant Potential: Thienopyrazole Scaffold Radical Scavenging Capacity

Thienopyrazole compounds as a class demonstrate potent antioxidant activity. In a study of structurally related thienyl-pyrazoles, compounds 5g and 5h exhibited DPPH radical scavenging IC50 values of 0.245 ± 0.01 μM and 0.284 ± 0.02 μM, respectively, outperforming ascorbic acid (IC50 = 0.483 ± 0.01 μM) and BHA (IC50 = 1.739 ± 0.01 μM) [1]. CAS 450344-36-2 has not been evaluated in this or any comparable antioxidant assay; thus, no direct quantification of its antioxidant potency relative to these benchmarks or close analogs exists.

Antioxidant (Class-Level)
Class-level inference
Not determined vs. 5g IC50 0.245 μM, ascorbic acid 0.483 μM
No direct data; class-level inference requires experimental validation
Cell-free DPPH assay context
Antioxidant DPPH Assay Thienopyrazole

Anticancer Activity: Thienopyrazole Cytotoxicity Profile Against Human Cancer Cell Lines

A series of thienopyrazole derivatives were tested against normal human lung fibroblast (WI-38) and four human cancer cell lines (PC-3, HEPG-2, HCT-116, Hela), with selected compounds showing differential cytotoxicity [1]. Compound 14c exhibited the strongest antioxidant and anti-hemolytic activity among the series, while compound 11b was predicted to act as a P53 inhibitor. CAS 450344-36-2 was not included in this panel, and no IC50 values against any cell line are available for it.

Cytotoxicity (Class-Level)
Class-level inference
Not tested in published panel
No cell-line IC50 available; class-level inference only
Thienopyrazole analogs show differential cytotoxicity
Anticancer Cytotoxicity Thienopyrazole

Research Application Scenarios for N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide Based on Available Evidence


Exploratory Cannabinoid Receptor Pharmacology with Mandatory In-House Validation

Given the tentative 334 nM IC50 at the THC cannabinoid receptor site [1], CAS 450344-36-2 may serve as a starting point for exploratory CB1/CB2 pharmacology studies. However, researchers must independently confirm the compound's identity, purity, and binding affinity in their own assay system before drawing any conclusions about receptor selectivity or functional activity, as no validated binding or functional data exist in the public domain.

Structure-Activity Relationship (SAR) Library Expansion for Thienopyrazole CB Ligands

The unique 2,3-dimethylphenyl and 2-phenylbutanamide substituent combination offers a novel entry in SAR campaigns aimed at mapping cannabinoid receptor pharmacophores. The compound can be used alongside characterized analogs to probe the effect of ortho-dimethyl substitution on the N-phenyl ring versus unsubstituted or para-substituted analogs [2]. All SAR conclusions must be generated de novo by the research team.

Antioxidant Screening as Part of a Thienopyrazole Derivative Panel

Although CAS 450344-36-2 has no reported antioxidant data, its thienopyrazole core aligns with scaffolds shown to possess DPPH radical scavenging activity superior to ascorbic acid [3]. The compound can be screened in parallel with positive controls to establish its own antioxidant profile; any extrapolation from class-level data is scientifically invalid.

Forensic Toxicology Reference Standard with Caveat

As a research chemical of the synthetic cannabinoid class, CAS 450344-36-2 could be procured as an analytical reference standard for mass spectral library development or method validation in forensic toxicology laboratories. Users must verify the absence of analytical data (e.g., certified reference spectra) from authoritative sources such as NIST or SWGDRUG, and should commission independent characterization before use.

Application
Selection Property
Validation Focus
Exploratory CB receptor pharmacology
Unique substitution pattern; no validated binding data
In-house binding assay confirmation
Thienopyrazole SAR library expansion
Novel ortho-dimethylphenyl combination for pharmacophore mapping
De novo SAR generation; comparison with unsubstituted/para analogs
Antioxidant panel screening
Thienopyrazole core associated with radical scavenging activity
Direct DPPH or equivalent assay; no extrapolation from class data
Forensic analytical reference standard
Research chemical; no certified reference spectra from NIST/SWGDRUG
Independent characterization; mass spectral library development
Quote Request

Request a Quote for N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.